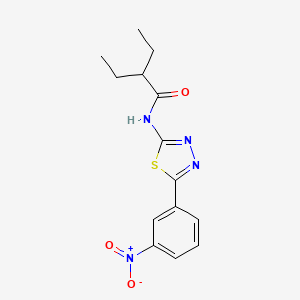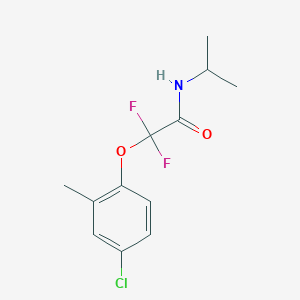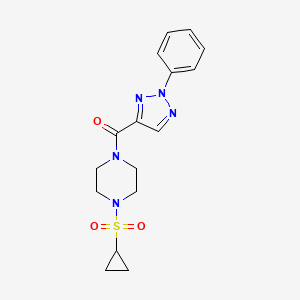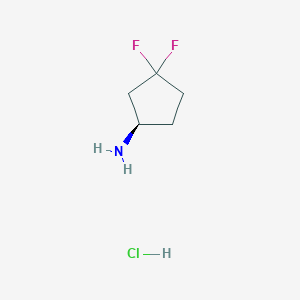
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is an organic compound . It belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of 1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is characterized by a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The InChI code for this compound is1S/C11H12ClNO3S/c1-7-6-13 (8 (2)14)11-5-9 (17 (12,15)16)3-4-10 (7)11/h3-5,7H,6H2,1-2H3 . Physical And Chemical Properties Analysis
The molecular weight of 1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is 273.74 . Other physical and chemical properties such as melting point, FT-IR, 1H-NMR, and ESI-MS are not available for this specific compound but are available for similar compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The sulfenylation of pyrroles and indoles has been observed to be successful with certain 1-substituents, facilitating the synthesis of tri and tetrasubstituted pyrroles and disubstituted indoles. These reactions underscore the utility of sulfonyl chloride derivatives in obtaining complex indole structures (H. M. Gilow et al., 1991).
- Efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and indoles using chlorosulfonic acid in acetonitrile has been developed, showcasing a clean and operationally simple protocol for synthesizing corresponding sulfonyl chlorides, further demonstrating the versatility of sulfonyl chloride derivatives in chemical synthesis (T. Janosik et al., 2006).
Biological Applications
- O- and N-Substituted derivatives of planetol bearing sulfamoyl and acetamoyl groups have shown various biological activities, including cholinesterase inhibition and moderate antibacterial properties. This research highlights the potential of sulfonyl chloride derivatives in developing bioactive compounds (M. Irshad et al., 2014).
- Discovery and development of novel serotonin receptor antagonists for potential treatment of cognitive disorders further illustrate the application of sulfonyl chloride derivatives in medicinal chemistry, showcasing their role in synthesizing compounds with significant biological activities (R. Nirogi et al., 2017).
Novel Compounds and Synthetic Approaches
- The synthesis of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles via a copper-catalyzed cyclization approach demonstrates the innovative use of sulfonyl chloride derivatives in creating compounds with potential antiviral and anticancer properties (S. López et al., 2017).
- Metal- and base-free syntheses of aryl/alkylthioindoles highlight an iodine-catalyzed process for efficient sulfenylation of indoles, showing the potential of sulfonyl chloride derivatives in facilitating novel synthetic pathways (G. Kumaraswamy et al., 2015).
Zukünftige Richtungen
The future directions for the study of 1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride could include detailed investigations into its synthesis, chemical reactions, mechanism of action, and biological activities. Given the biological significance of indole derivatives , this compound may also hold potential for the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
1-acetyl-3-methyl-2,3-dihydroindole-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-7-6-13(8(2)14)11-5-9(17(12,15)16)3-4-10(7)11/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJGSPXTYMSAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-methylindoline-6-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2775020.png)


![4-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-2,2-dimethylmorpholine](/img/structure/B2775031.png)
![2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carbothioamide](/img/structure/B2775032.png)
![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2775033.png)

![2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime](/img/structure/B2775035.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2775037.png)
![2-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2775040.png)
![Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2775041.png)